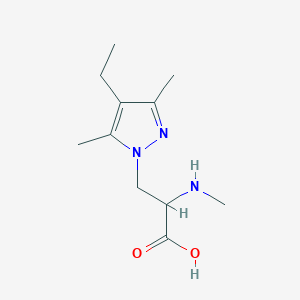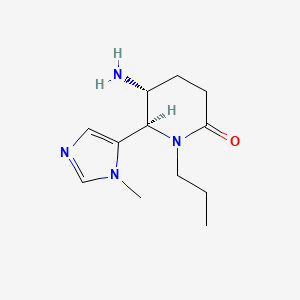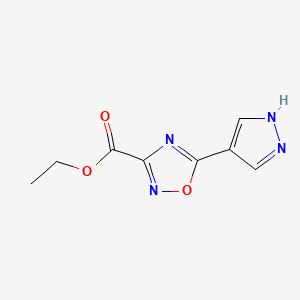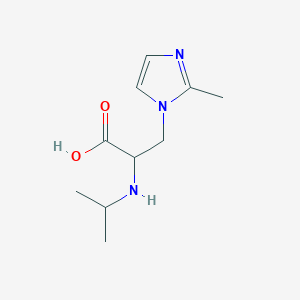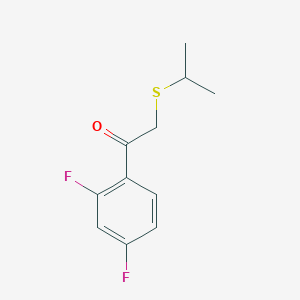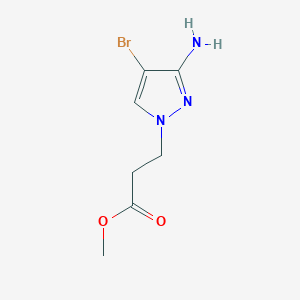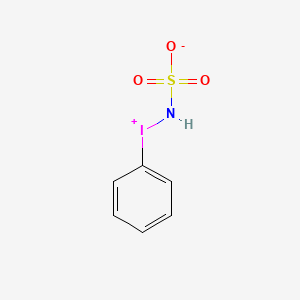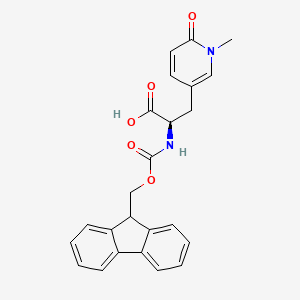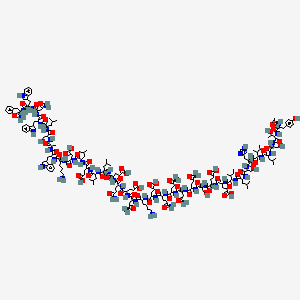
4-(Bromomethyl)-1,1,1-trifluorohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1,1,1-trifluorohexane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1,1-trifluorohexane typically involves the bromination of 1,1,1-trifluorohexane. This can be achieved through a free radical bromination process using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
科学研究应用
4-(Bromomethyl)-1,1,1-trifluorohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: The compound is used as an intermediate in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 4-(Bromomethyl)-1,1,1-trifluorohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability .
相似化合物的比较
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
1-Bromo-4-fluorobenzene: Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Bromomethyl)-1,1,1-trifluorohexane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability compared to other brominated or fluorinated compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science .
属性
分子式 |
C7H12BrF3 |
|---|---|
分子量 |
233.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1,1,1-trifluorohexane |
InChI |
InChI=1S/C7H12BrF3/c1-2-6(5-8)3-4-7(9,10)11/h6H,2-5H2,1H3 |
InChI 键 |
GHPYEXORQHCRRA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



